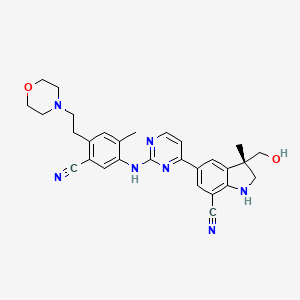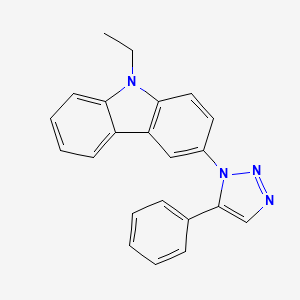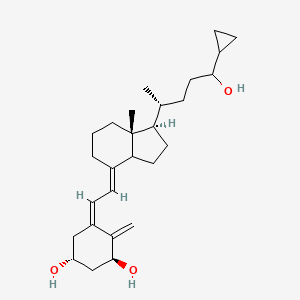
Inhibidor de K-Ras(G12C) 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-Ras(G12C) inhibitor 12 irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking K-Ras(G12C) interactions. K-Ras is a small GTPase that cycles between a GTP-bound active state and a GDP-bound inactive state to turn on downstream Raf kinases to drive cell growth. A G12C mutation in K-Ras blocks GTP hydrolysis, activates K-Ras, and promotes carcinogenesis. This compound has been used to decrease viability and increase apoptosis in several lung cancer cell lines containing G12C mutations (EC50 = 0.32 µM in H1792 cells).
Aplicaciones Científicas De Investigación
Tratamiento del cáncer de pulmón de células no pequeñas (CPNP)
El inhibidor de K-Ras(G12C) ha mostrado mejoras prometedoras en ensayos clínicos para el tratamiento de pacientes con cáncer de pulmón de células no pequeñas (CPNP) avanzado que portan mutaciones KRAS-G12C {svg_1}. Los inhibidores covalentes de KRAS-G12C sotorasib y adagrasib se utilizan en este tratamiento {svg_2}.
Superar la resistencia a los medicamentos
Desafortunadamente, la mayoría de los pacientes no responden a la terapia con inhibidores de KRAS-G12C debido a la resistencia intrínseca o adquirida causada por mecanismos celulares, moleculares y genéticos {svg_3}. Comprender la respuesta a los medicamentos en el microentorno tumoral puede promover el diseño, las pruebas y la aplicación clínica de los inhibidores de KRAS-G12C {svg_4}.
Orientación a la proto-oncoproteína KRAS-G12C
Estudios recientes han revelado resultados prometedores para la orientación de la proto-oncoproteína KRAS-G12C utilizando fármacos de molécula pequeña (sotorasib y adagrasib) en cánceres sólidos {svg_5}.
Mutagénesis y activación de KRAS
El gen del sarcoma de rata de Kirsten (KRAS) pertenece a un miembro de la familia RAS y sus mutaciones son los impulsores genéticos de múltiples tipos de cáncer, especialmente el cáncer colorrectal (CCR), el adenocarcinoma ductal pancreático (ADCP) y el CPNP {svg_6}.
Disminución de la viabilidad y aumento de la apoptosis en líneas celulares de cáncer de pulmón
El inhibidor de K-Ras(G12C) 12 se ha utilizado para disminuir la viabilidad y aumentar la apoptosis en varias líneas celulares de cáncer de pulmón que contienen mutaciones G12C {svg_7} {svg_8}.
Reducción de la asociación de C-Raf y B-Raf con Ras
En las líneas celulares de cáncer de pulmón mutante K-Ras (G12C) H1792 y H358, el inhibidor de K-Ras (G12C) 12 redujo la asociación de C-Raf y B-Raf con Ras {svg_9}.
Posible aplicación en adenocarcinoma ductal pancreático
Un nuevo inhibidor de KRAS-G12D no covalente, MRTX1133, mostró una actividad antitumoral preclínica significativa en células tumorales portadoras de KRAS-G12D, especialmente en el adenocarcinoma ductal pancreático {svg_10}.
Mecanismo De Acción
Target of Action
The primary target of K-Ras(G12C) inhibitor 12 is the K-Ras protein, specifically the G12C mutant variant . K-Ras is a GTPase and plays an important role in many signal transduction pathways . The mutation of K-Ras occurs in many cancers .
Mode of Action
K-Ras(G12C) inhibitor 12 is an allosteric inhibitor . It binds to the K-Ras(G12C) protein, significantly reducing its affinity for GTP and leading to the modification of K-Ras(G12C) . This binding inhibits the activation of the receptor and the subsequent signal-transduction pathway .
Biochemical Pathways
The inhibitor preferentially binds RAS in the GDP-bound conformation, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . This results in the inhibition of multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival .
Pharmacokinetics
It’s known that the inhibitor rapidly binds to kras g12c, increasing the reaction rate in a biochemical assay by 600-fold . It also blocks nucleotide exchange (GDP to GTP) with much higher efficacy .
Result of Action
The action of K-Ras(G12C) inhibitor 12 results in the reduction of both the invasion of normal tissues by tumor cells and the spread of tumors to new sites .
Action Environment
The efficacy and stability of K-Ras(G12C) inhibitor 12 can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the drug response . Understanding the drug response in the tumor microenvironment may continue to promote the design, testing, and clinical application of KRAS-G12C inhibitors .
Análisis Bioquímico
Biochemical Properties
K-Ras(G12C) Inhibitor 12 interacts with the KRAS-G12C mutant protein . This interaction is crucial in inhibiting the biochemical reactions that lead to the proliferation of cancer cells .
Cellular Effects
K-Ras(G12C) Inhibitor 12 has a profound impact on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism, thereby inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of K-Ras(G12C) Inhibitor 12 involves binding interactions with the KRAS-G12C mutant protein . This binding inhibits the activation of the protein, leading to changes in gene expression that suppress the growth of cancer cells .
Temporal Effects in Laboratory Settings
Over time, K-Ras(G12C) Inhibitor 12 continues to inhibit the KRAS-G12C mutant protein, affecting the long-term cellular function of cancer cells
Dosage Effects in Animal Models
The effects of K-Ras(G12C) Inhibitor 12 vary with different dosages in animal models . While it shows promising results at certain dosages, high doses may lead to toxic or adverse effects .
Metabolic Pathways
K-Ras(G12C) Inhibitor 12 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of K-Ras(G12C) Inhibitor 12 is an important aspect of its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIFBWVNHLXJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClIN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)




![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)

